2,2,4,4-Tetramethylcyclobutan-1-ol, also known as 2,2,4,4-tetramethyl-1,3-cyclobutanediol, is a cyclic organic compound characterized by its unique structure that includes a cyclobutane ring with two hydroxyl groups. The molecular formula for this compound is C₈H₁₆O₂, and it has a molecular weight of 144.21 g/mol. This compound exists as a mixture of cis and trans isomers due to the stereochemistry of the hydroxyl groups attached to the cyclobutane ring .
The compound is notable for its rigidity and stability, which make it an attractive alternative to bisphenol A in polymer applications. Its structure prevents the formation of cyclic structures from the hydroxyl groups, allowing for better thermal and mechanical properties in derived materials .
Cyclobutanol, 2,2,4,4-tetramethyl-, also known as 2,2,4,4-tetramethylcyclobutanol, is a small organic molecule. While research on this specific compound is limited, there is scientific literature on the synthesis and characterization of similar cyclobutanol derivatives. These studies involve methods for creating the molecule in a laboratory setting and analyzing its properties using various techniques like spectroscopy and chromatography [, ].
The chemical reactivity of 2,2,4,4-tetramethylcyclobutan-1-ol is influenced by its functional groups. Notably, it can undergo:
The synthesis of 2,2,4,4-tetramethylcyclobutan-1-ol typically involves:
The primary applications of 2,2,4,4-tetramethylcyclobutan-1-ol include:
Interaction studies involving 2,2,4,4-tetramethylcyclobutan-1-ol focus on its compatibility with other materials in polymer formulations. Research indicates that this compound can be effectively combined with flexible diols to enhance impact resistance while maintaining clarity and thermal stability in the final products .
Further studies are necessary to explore its interactions at a molecular level with different nucleophiles and catalysts during
Several compounds share structural similarities with 2,2,4,4-tetramethylcyclobutan-1-ol. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Similarity Index | Unique Features |
---|---|---|---|
3-Hydroxycyclobutane-1,1-diyl dimethanol | Cyclobutane derivative | 1.00 | Contains additional hydroxyl groups |
(1R,2R,5R,7S)-4,4-Dimethylbicyclo[3.2.0]heptane-2,7-diol | Bicyclic alcohol | 0.94 | Different bicyclic structure |
(1R,5R,7S)-2,5-Dimethylbicyclo[3.2.0]heptane-2,7-diol | Bicyclic alcohol | 0.89 | Variation in position of methyl groups |
2-Cyclopropyl-2-methylcyclobutanol | Cyclobutane derivative | 0.89 | Contains cyclopropyl group which alters reactivity |
2,2,4-Trimethyl-1,3-pentanediol | Aliphatic diol | 0.94 | Linear structure compared to cyclobutane ring |
The uniqueness of 2,2,4,4-tetramethylcyclobutan-1-ol lies in its rigid cyclobutane framework combined with two hydroxyl groups positioned at strategic locations that enhance its utility in polymer science while minimizing health risks associated with similar compounds like bisphenol A .
The tertiary hydroxyl group of 2,2,4,4-tetramethylcyclobutan-1-ol is unusually hindered, yet a range of nucleophilic and electrophilic reagents can convert it into esters, ethers, silylethers or alkenes. Table 3-1 summarises representative reactions that have been examined in detail.
Transformation | Reagents / Catalyst | Typical conditions | Main product | Key outcome | Ref. |
---|---|---|---|---|---|
Direct acyl-cleavage esterification | Monochloroacetic acid (neat, no catalyst) | One hundred and forty degrees Celsius, three hours | Bischloroacetate di-ester | Second-order nucleophilic substitution; uncatalysed route gave higher yield than acid-catalysed route | 45 |
Protection as tert-butyldimethylsilyl ether | Tert-butyldimethylsilyl chloride, imidazole, dry toluene | Twenty-five degrees Celsius, two hours | Mono-silyl ether | Selective silylation of one hydroxyl site followed by facile chromatographic purification | 10 |
Alkyl ether formation (Williams route) | Alkyl halide R–X (C₁–C₄), sodium hydride, dimethylformamide | Sixty degrees Celsius, six hours | Symmetrical or unsymmetrical dialkyl ethers | Secondary carbocation avoided; reaction proceeds through alkoxide displacement | 43 |
Acid-catalysed dehydration | Para-toluenesulfonic acid, benzene, reflux | Eighty-degrees Celsius, five hours | 2,2,4,4-Tetramethyl-methylenecyclobutane | > 99 percent exo-methylene product; ring strain (≈ 4 kilocalories per mole) favours Hofmann olefin over Zaitsev isomer | 46 |
Mechanistic highlights
Severe steric congestion around the quaternary centre enables 2,2,4,4-tetramethylcyclobutan-1-ol to undergo highly selective C–C bond cleavage by acid, heat, radical or organometallic triggers (Table 3-2).
Method | Catalyst / Initiator | Principal product(s) | Mechanistic synopsis | Ref. |
---|---|---|---|---|
Thermal diradical scission | Flash vacuum pyrolysis, eight hundred degrees Celsius | Allene plus dimethylsilene analogues (with silicon substitution), or isobutene fragments (all-carbon system) | Homolytic ring opening gives a 1,4-diradical that rearranges or β-eliminates; reversible at lower temperature | 47 |
Platinum-film assisted hydrogenolysis | Hydrogen, sintered platinum at five hundred Kelvin | 2,2,4-Trimethylpentane and 1,1,3-trimethylcyclopentane | Metal surface abstracts hydrogen, forms surface-bound alkyl radicals, then undergoes bond-shift or ring-enlargement sequences | 7 |
Para-toluenesulfonic-acid rearrangement | Strong Brønsted acid, benzene, reflux | Methylenecyclobutane (major) | Protonation, carbocation formation, concerted β-proton loss governed by ring strain as in Section 3.1 | 46 |
Palladium-catalysed formal [2 + 2] retrocyclisation | Palladium(II) acetate / (2-biphenyl)di-tert-butyl-phosphine, eighty degrees Celsius | Styrene plus acetophenone | Sequential β-carbon elimination then β-hydrogen elimination releases two fragments; catalyst forms σ-alkyl species twice in one cycle | 15 |
Iridium-catalysed selective ring opening | Iridium(I) cyclooctadiene chloride dimer / (S)-bis-(3,5-di-tert-butyl-4-methoxyphenyl)-phosphino-ferrocene, seventy degrees Celsius | β-Methyl ketone with quaternary stereocentre | Oxidative addition into O–H bond → iridium(III) hydride → β-carbon elimination → reductive elimination; density functional theory free-energy barrier for O–H activation 26.8 kilocalories per mole | 10 |
Palladium-initiated ring-opening polymerisation | Palladium(II) / alkylphosphine, one hundred degrees Celsius | Linear polyketone | Monomer first undergoes β-carbon elimination, the palladium–alkyl is trapped by a second monomer to propagate chain growth | 36 |
Key mechanistic trends
Quantitative insight into the elementary steps of the iridium cycle has been gained from experiment and computation (Table 3-3). The results provide benchmarks for designing new catalytic C–C bond activations in quaternary cyclobutanols.
Elementary step in iridium cycle | Calculated activation free energy / kilocalories per mole | Experimental evidence | Ref. |
---|---|---|---|
Oxidative addition into the O–H bond | 26.8 | Primary kinetic isotope effect 2.4; deuterium labels transfer exclusively to iridium hydride | 10 |
β-Carbon elimination (ring cleavage) | 16.2 | Nuclear magnetic resonance spectra show rapid disappearance of cyclobutanol before ketone appearance | 10 |
Reductive elimination (product release) | 23.5 | Gas chromatography demonstrates zero accumulation of iridium–alkyl intermediates | 10 |
A comparison with palladium-mediated two-fold C–C bond scission reveals that palladium requires bulky biaryl phosphine ligands to lower its own β-carbon elimination barrier, but still undergoes a second elimination that fragments the skeleton further [6]. In contrast, iridium remains confined to a single β-carbon elimination, preserving molecular integrity and stereochemistry.